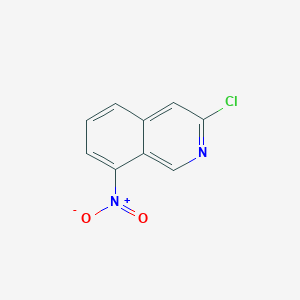

3-Chloro-8-nitroisoquinoline

Descripción

Significance of the Isoquinoline (B145761) Scaffold in Organic Chemistry and Related Disciplines

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry. nih.govresearchgate.net This structural motif is present in a wide array of naturally occurring alkaloids and has been a fertile ground for the development of synthetic molecules with significant biological activities. researchgate.net The unique arrangement of atoms in the isoquinoline core imparts specific physicochemical properties that make it a privileged structure in drug discovery. Its derivatives have shown a broad spectrum of pharmacological effects, underscoring their importance in the ongoing quest for novel therapeutic agents. researchgate.net

Overview of Halogenated and Nitrated Isoquinolines in Academic Inquiry

The introduction of halogen and nitro groups onto the isoquinoline framework dramatically influences the molecule's electronic properties, reactivity, and biological activity. Halogenation, the process of introducing one or more halogen atoms, can enhance a molecule's lipophilicity, membrane permeability, and metabolic stability. This makes halogenated isoquinolines valuable intermediates in organic synthesis and potential drug candidates.

Similarly, nitration, the introduction of a nitro (-NO2) group, significantly alters the electronic nature of the isoquinoline ring. The strong electron-withdrawing character of the nitro group can activate the molecule for certain chemical reactions and is a key feature in many biologically active compounds. The reduction of the nitro group to an amine provides a synthetic handle for further functionalization, allowing for the creation of a diverse library of derivatives. The biological activity of compounds containing a nitro group is often attributed to its ability to be reduced in vivo to reactive intermediates.

Research Landscape of 3-Chloro-8-nitroisoquinoline and Related Analogues

While direct and extensive research on this compound is not widely published, its structural components—a chlorinated and nitrated isoquinoline core—place it in a class of compounds with significant research interest. vulcanchem.com Its constitutional isomer, 3-chloro-8-nitroquinoline, has been investigated for its biological activities, and much can be inferred about the potential of this compound from such related structures. The presence of a chlorine atom at the 3-position and a nitro group at the 8-position suggests that this compound could serve as a versatile building block in the synthesis of more complex molecules. The reactivity of the chloro and nitro groups offers multiple avenues for chemical modification, making it a target of interest for synthetic and medicinal chemists.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are cataloged in chemical databases. These properties provide a foundational understanding of the compound's nature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1374652-50-2 | |

| Molecular Formula | C₉H₅ClN₂O₂ | nih.gov |

| Molecular Weight | 208.60 g/mol | nih.gov |

Note: This table contains data for this compound.

Synthesis of this compound

A potential method for the chlorination of 8-nitroisoquinoline (B1594253) could be analogous to the chlorination of 8-nitroquinoline, which can be achieved using reagents such as sulfuryl chloride or N-chlorosuccinimide.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The chlorine atom at the 3-position is expected to be susceptible to nucleophilic aromatic substitution reactions, a common reaction for halogenated heterocycles. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives.

The nitro group at the 8-position is a strong electron-withdrawing group, which can influence the reactivity of the entire ring system. Furthermore, the nitro group itself can be reduced to an amino group, providing another site for further chemical modifications. This versatility makes this compound a potentially valuable intermediate in the synthesis of complex molecular architectures, including those with potential applications in medicinal chemistry. For instance, related nitroaromatic compounds have been investigated for their biological activities. lookchem.com

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure and data from its isomer, 3-chloro-8-nitroquinoline, its expected spectroscopic characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound and Experimental Data for 3-Chloro-8-nitroquinoline

| Spectroscopic Technique | Predicted Data for this compound | Experimental Data for 3-Chloro-8-nitroquinoline | Source (for experimental data) |

| ¹H NMR | Complex aromatic signals expected. | Distinctive signals for aromatic protons, e.g., a doublet of doublets for the hydrogen at position 6. | |

| ¹³C NMR | Signals corresponding to the nine carbon atoms, with those bearing the chloro and nitro groups shifted downfield. | Signals at 124.0, 126.8, 129.3, 130.6, 131.3, 134.1, 137.5, 148.3, and 151.9 ppm. | |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. | --- | |

| Infrared Spectroscopy | Characteristic peaks for C-Cl, C-N, and N-O stretching vibrations. | --- |

Note: This table contains predicted data for this compound and experimental data for its isomer, 3-chloro-8-nitroquinoline, for comparative purposes.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-8-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-4-6-2-1-3-8(12(13)14)7(6)5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYRFRNKIBCAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856637 | |

| Record name | 3-Chloro-8-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-50-2 | |

| Record name | 3-Chloro-8-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Chloro 8 Nitroisoquinoline and Analogous Systems

Classical Approaches to Isoquinoline (B145761) Core Construction and Functionalization

Traditional methods for isoquinoline synthesis have been refined over more than a century and remain fundamental in organic synthesis. These reactions typically involve the formation of the heterocyclic ring through intramolecular cyclization.

Modifications of the Bischler−Napieralski Reaction for Substituted Isoquinolines

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. jk-sci.comnrochemistry.comwikipedia.org The reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. nrochemistry.comwikipedia.org

The general mechanism proceeds via an initial amide activation by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a reactive intermediate. nrochemistry.comwikipedia.org This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring attacks the electrophilic nitrogen-containing species, leading to the cyclized product. jk-sci.comslideshare.net The presence of electron-donating groups on the aromatic ring generally facilitates this cyclization. jk-sci.comnrochemistry.com

For the synthesis of a molecule like 3-chloro-8-nitroisoquinoline, the starting material would be a suitably substituted N-[2-(2-nitro-phenyl)ethyl]acetamide derivative. The chloro-substituent would need to be introduced either on the starting phenethylamine (B48288) or, more likely, on the acetoacetylating agent. The strongly deactivating nature of the nitro group on the aromatic ring poses a significant challenge for the electrophilic cyclization step. Therefore, modifications such as using stronger Lewis acids or performing the reaction under high-temperature conditions might be necessary. A plausible, though challenging, approach would involve the cyclization of a precursor like N-(2-chloroacetyl)-2-(2-nitrophenyl)ethan-1-amine. The subsequent dihydroisoquinoline would then require oxidation to furnish the aromatic isoquinoline core.

Recent advancements have focused on milder reaction conditions. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) allows for low-temperature amide activation and subsequent cyclodehydration. nih.gov This method has proven effective for substrates with both electron-donating and halogenated substituents. nih.gov

| Reagent/Condition | Substrate Scope | Key Features |

| POCl₃, P₂O₅ (reflux) | Effective for electron-rich and unactivated systems. jk-sci.comnrochemistry.com | Harsh conditions, may not be suitable for sensitive functional groups. |

| Tf₂O, 2-chloropyridine | Broad, including halogenated and sensitive amides. nih.gov | Milder conditions, short reaction times. nih.gov |

Adaptations of the Pictet−Spengler Reaction for Chlorinated and Nitrated Derivatives

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgresearchgate.net This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion. wikipedia.org

For the synthesis of a this compound precursor, a 2-(2-nitrophenyl)ethan-1-amine would be reacted with an α-chloroaldehyde or a related carbonyl compound. The resulting tetrahydroisoquinoline would then need to be oxidized to the fully aromatic isoquinoline. The electron-withdrawing nitro group would render the aromatic ring less nucleophilic, potentially requiring stronger acidic conditions or higher temperatures for the cyclization step. wikipedia.org

The versatility of the Pictet-Spengler reaction has been expanded through various modifications. For instance, the use of N-acyliminium ions, generated by acylating the intermediate imine, creates a more powerful electrophile that can cyclize onto less activated aromatic rings under milder conditions. wikipedia.org Asymmetric catalysis, employing chiral Brønsted acids like BINOL-phosphoric acids, has enabled the enantioselective synthesis of 1-substituted tetrahydroisoquinolines. acs.org While the primary products are tetrahydroisoquinolines, their oxidation to isoquinolines is a well-established subsequent step.

| Catalyst/Condition | Product Type | Key Features |

| Protic Acid (e.g., HCl) | Tetrahydroisoquinolines. wikipedia.org | Traditional method, may require harsh conditions for deactivated rings. wikipedia.org |

| N-Acyliminium Ion Formation | Tetrahydroisoquinolines. wikipedia.org | Increased electrophilicity allows for cyclization of less nucleophilic rings. wikipedia.org |

| Chiral Brønsted Acids | Enantiomerically enriched tetrahydroisoquinolines. acs.org | Enables asymmetric synthesis. |

Applications of the Pomeranz−Fritsch Reaction in the Synthesis of Isoquinolines

The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.orgthermofisher.com This reaction is particularly useful for preparing isoquinolines that are not substituted at the 1-position. The process typically occurs in two stages: the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, followed by ring closure in the presence of a strong acid like sulfuric acid. wikipedia.orgchemistry-reaction.com

To apply this to a this compound system, one would start with 2-nitrobenzaldehyde (B1664092) and react it with an aminoacetal that could introduce the chloro substituent at the desired position. For instance, reaction with an aminoketene acetal (B89532) derived from a chlorinated precursor could potentially lead to the desired substitution pattern after cyclization and aromatization. However, the yields of the Pomeranz-Fritsch reaction can be highly variable, and the strongly acidic conditions might not be compatible with all substrates. organicreactions.org

Modifications to the original procedure have been developed to improve yields and expand the substrate scope. The Schlittler-Müller modification, for example, uses a substituted benzylamine (B48309) and glyoxal (B1671930) semiacetal, which can lead to C1-substituted isoquinolines. nih.gov

| Reaction | Starting Materials | Key Features |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com | Forms isoquinolines unsubstituted at C1. Yields can be variable. organicreactions.org |

| Schlittler-Müller Modification | Benzylamine, glyoxal semiacetal. nih.gov | Allows for the synthesis of C1-substituted isoquinolines. |

Modern Methodologies for Isoquinoline Derivatization

Contemporary synthetic chemistry often turns to transition metal-catalyzed reactions to achieve higher efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metals, particularly palladium, have revolutionized the synthesis of heterocyclic compounds, including isoquinolines. These methods often involve C-H activation, cross-coupling, and cyclization reactions that can assemble the isoquinoline core from readily available starting materials under relatively mild conditions.

Palladium catalysis offers several powerful strategies for constructing the isoquinoline skeleton. One such approach involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, followed by cyclization with an ammonia (B1221849) source. rsc.org This method is highly regioselective and tolerates a wide range of substituents, including those that lead to electron-deficient isoquinoline systems. rsc.org

Another elegant palladium-catalyzed method is the cyclization of 2-(1-alkynyl)benzaldimines. researchgate.net This reaction can be followed by a Heck reaction in a one-pot process to introduce further substitution on the isoquinoline ring. The presence of an ortho-methoxy group on the benzaldimine has been shown to promote the cyclization and stabilize the palladium intermediate, leading to improved yields. researchgate.net

More recently, palladium-catalyzed C-H activation/annulation reactions have emerged as a highly efficient route to isoquinolines and their derivatives. mdpi.com For example, the reaction of N-methoxy benzamides with allenes, catalyzed by a palladium complex, affords 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com Similarly, palladium-catalyzed formal (4+2) cycloadditions of benzylamides with allenes provide access to valuable tetrahydroisoquinoline skeletons. acs.org These can then be oxidized to the corresponding isoquinolines.

A three-component, microwave-enhanced synthesis of isoquinolines has also been developed, involving a Sonogashira coupling as a key step, followed by cyclization with aqueous ammonia. sorbonne-universite.fr This approach allows for the rapid assembly of the isoquinoline core from a 2-halobenzaldehyde, a terminal alkyne, and ammonia. sorbonne-universite.fr

| Catalytic System | Reaction Type | Substrates | Key Features |

| Pd catalyst | Enolate arylation/cyclization | Enolate, ortho-functionalized aryl halide, ammonia source. rsc.org | Fully regioselective, tolerates electron-deficient systems. rsc.org |

| Pd(II) catalyst | Cyclization/Heck reaction | 2-(1-Alkynyl)benzaldimine, alkene. researchgate.net | Forms 4-(1-alkenyl)-3-arylisoquinolines in good to excellent yields. researchgate.net |

| Pd(CH₃CN)₂Cl₂ | C-H activation/annulation | N-methoxy benzamide, 2,3-allenoic acid ester. mdpi.com | High regioselectivity, mild conditions. mdpi.com |

| Pd(OAc)₂ | (4+2) Cycloaddition | Benzyltriflamide, allene. acs.org | Access to tetrahydroisoquinolines, can be enantioselective. acs.org |

| Pd catalyst | Three-component Sonogashira/cyclization | 2-Halobenzaldehyde, terminal alkyne, aqueous ammonia. sorbonne-universite.fr | Microwave-enhanced, rapid assembly. sorbonne-universite.fr |

Copper-Catalyzed Transformations for Substituted Isoquinolines

Copper catalysis offers an economical and versatile platform for the synthesis of isoquinoline derivatives. These methods often proceed through cascade reactions, enabling the formation of multiple bonds in a single operation. For instance, copper(I)-catalyzed tandem reactions involving 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) can produce densely functionalized isoquinolines through a [3 + 2 + 1] cyclization, where the nitrogen atom is sourced from acetonitrile. prepchem.com Another approach involves the copper-catalyzed reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds like β-diketones, which yields a wide range of isoquinoline derivatives with high chemo- and regioselectivity. prepchem.com

Copper(II) acetate (B1210297) has been utilized to catalyze the coupling of N-substituted-2-iodobenzamides with malononitrile, affording N-substituted-3-amino-4-cyano-isoquinoline-1(2H)-ones. rsc.org Furthermore, copper-catalyzed tandem Sonogashira coupling followed by a regioselective 6-endo cyclization has been developed for the synthesis of Current time information in Bangalore, IN.uop.edu.pkgcwgandhinagar.comtriazolo[5,1-a]isoquinoline derivatives. google.com These examples highlight the broad utility of copper catalysts in constructing complex isoquinoline-based systems from simple, readily available starting materials. gcwgandhinagar.comgoogle.comorgsyn.org

Ruthenium-Catalyzed C-H Functionalization for Isoquinoline Synthesis

Ruthenium-catalyzed C-H activation has become a prominent strategy for the atom-economical synthesis of isoquinolines. These reactions avoid the need for pre-functionalized substrates, directly utilizing C-H bonds for annulation. A notable example is the regioselective cyclization of aromatic ketoximes with alkynes, catalyzed by a ruthenium complex such as [{RuCl₂(p-cymene)}₂] in the presence of a sodium acetate cocatalyst. Current time information in Bangalore, IN. This method provides access to a diverse range of substituted isoquinolines in good to excellent yields. Current time information in Bangalore, IN.

Another innovative approach involves the Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides, where the free amine acts as a directing group, obviating the need for an external oxidant. prepchem.com Furthermore, ruthenium catalysis has been successfully employed in green chemistry contexts, with isoquinolone syntheses accomplished in water as an environmentally benign reaction medium. quimicaorganica.org The versatility of ruthenium catalysts is also demonstrated in their application to electrochemical C-H activation for the synthesis of 1-aminoisoquinolines from benzamidine (B55565) hydrochlorides and alkynes. quimicaorganica.org

| Catalyst System | Starting Materials | Product Type | Key Features |

| [{RuCl₂(p-cymene)}₂] / NaOAc | Aromatic ketoximes, Alkynes | Substituted Isoquinolines | High regioselectivity, Good to excellent yields Current time information in Bangalore, IN. |

| Ru(II) catalyst | Primary benzylamines, Sulfoxonium ylides | Isoquinolines | Oxidant-free, Free amine as directing group prepchem.com |

| Ru(II) carboxylate complex | Benzhydroxamic acids, Alkynes | Isoquinolones | Environmentally benign (water medium), High chemoselectivity quimicaorganica.org |

| Ru(II) catalyst (electrochemical) | Benzamidine hydrochlorides, Alkynes | 1-Aminoisoquinolines | Electrochemical C-H activation, Broad substrate compatibility quimicaorganica.org |

Cobalt-Catalyzed Methods for Isoquinoline Formation

Cobalt catalysts, being more earth-abundant and cost-effective than precious metals like rhodium and iridium, have gained significant attention for isoquinoline synthesis. Cobalt(III)-catalyzed C-H/N-H bond functionalization enables the synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds under mild, oxidant-free conditions. prepchem.com

Another strategy employs picolinamide (B142947) as a traceless directing group for the cobalt-catalyzed oxidative annulation of benzylamides with alkynes, using oxygen as the terminal oxidant. researchgate.net This protocol demonstrates good functional group tolerance and excellent regioselectivity. researchgate.net The use of deep eutectic solvents has also been explored as a greener reaction medium for the cobalt(III)-catalyzed synthesis of isoquinolines from oximes and alkynes. orgsyn.org

Metal-Free and Sustainable Synthetic Protocols

While metal-catalyzed methods are powerful, the development of metal-free and sustainable synthetic routes is of great importance to minimize cost and environmental impact. A notable metal-free approach involves the reaction of 2-methyl-arylaldehydes with benzonitriles, promoted by a combination of LiN(SiMe₃)₂ and Cs₂CO₃, to yield 3-aryl isoquinolines. prepchem.com

An innovative and sustainable protocol for constructing aminated isoquinoline frameworks has been reported, which involves the activation of a nitrile group towards nucleophilic addition and subsequent annulation in an aqueous medium, completely avoiding the use of any metal or additive. shahucollegelatur.org.in This method is operationally simple, atom-economical, and scalable. shahucollegelatur.org.in Additionally, peroxide-mediated oxidation/radical addition/cyclization cascade reactions represent another metal-free strategy for building the isoquinoline skeleton. acs.org

Multicomponent Reactions for Enhanced Molecular Complexity

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. This strategy allows for the rapid generation of molecular complexity from simple precursors.

One such example is the one-pot, three-component reaction of isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles to synthesize pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. uop.edu.pk Another MCR involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid to produce complex N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. arsdcollege.ac.in These reactions are valuable for creating libraries of structurally diverse compounds with potential biological activities. uop.edu.pkarsdcollege.ac.in

Nitrogen Atom Insertion Strategies for Isoquinoline Formation

A conceptually different and elegant approach to isoquinoline synthesis involves the insertion of a nitrogen atom into a pre-existing carbocyclic framework. A recently developed protocol achieves the direct conversion of indenes into isoquinolines using a combination of phenyliodine(III) diacetate (PIDA) as an oxidant and ammonium (B1175870) carbamate (B1207046) as the nitrogen source. vulcanchem.comnih.gov This method is operationally simple and tolerates a wide range of functional groups. vulcanchem.comnih.govnih.gov A significant advantage of this strategy is the ability to synthesize ¹⁵N-labeled isoquinolines by using commercially available ¹⁵NH₄Cl as the nitrogen source. vulcanchem.comnih.gov

Regioselective Introduction of Chloro and Nitro Functionalities

The synthesis of the specific target molecule, this compound, requires precise control over the regioselectivity of both chlorination and nitration on the isoquinoline ring. The inherent electronic properties of the isoquinoline system dictate the preferred positions for substitution.

The pyridine (B92270) ring in isoquinoline is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-1 and C-3 positions. uop.edu.pkyoutube.comquora.com Conversely, the benzene (B151609) ring is more electron-rich and is the site for electrophilic substitution, which typically occurs at the C-5 and C-8 positions. uop.edu.pkquimicaorganica.orgyoutube.com

A plausible synthetic route to this compound would likely involve a sequential functionalization strategy. One could envision starting with the nitration of isoquinoline. Electrophilic nitration with a mixture of nitric and sulfuric acid is known to yield a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline (B1594253), with the 5-isomer often being the major product. shahucollegelatur.org.in Separation of the 8-nitroisoquinoline isomer would be a critical step.

Alternatively, a strategy analogous to the synthesis of 5-bromo-8-nitroisoquinoline (B189721) could be employed. google.comorgsyn.org This involves the initial functionalization of the benzene ring followed by nitration. For the target molecule, this would mean starting with 3-chloroisoquinoline (B97870). The nitration of 3-chloroisoquinoline with potassium nitrate (B79036) in sulfuric acid has been reported to yield 3-chloro-5-nitroisoquinoline (B79450). cdnsciencepub.com Achieving nitration at the C-8 position would require specific directing effects or alternative nitrating conditions.

A more likely pathway would be the chlorination of 8-nitroisoquinoline. The nitro group is strongly deactivating, which would make subsequent electrophilic substitution on the benzene ring difficult. However, nucleophilic substitution on the electron-deficient pyridine ring is a viable option. A halogenated isoquinoline at position 3 can be synthesized from the corresponding isoquinolinone, which in turn can be formed through various cyclization methods. For instance, an appropriate precursor could be cyclized to form 8-nitroisoquinolin-3-one, which could then be converted to this compound using a chlorinating agent like phosphorus oxychloride (POCl₃).

The reactivity patterns for substitutions are summarized in the table below:

| Reaction Type | Preferred Positions | Rationale |

| Electrophilic Substitution | C-5 and C-8 | The benzene ring is more electron-rich than the deactivated pyridine ring. uop.edu.pkquimicaorganica.orgyoutube.com |

| Nucleophilic Substitution | C-1 and C-3 | The pyridine ring is electron-deficient due to the electronegative nitrogen atom. uop.edu.pkyoutube.comquora.com |

Given these principles, the most logical synthetic approach to this compound would be:

Synthesis of 8-nitroisoquinoline: Achieved through the direct nitration of isoquinoline and subsequent separation of the 8-nitro isomer.

Conversion to 8-nitroisoquinolin-3-one: This could potentially be achieved through oxidation or other functional group manipulations.

Chlorination: Treatment of 8-nitroisoquinolin-3-one with a chlorinating agent like POCl₃ to yield the final product, this compound.

Strategies for Site-Specific Nitration of the Isoquinoline Ring, particularly at C-8

The introduction of a nitro group onto the isoquinoline core is typically achieved through electrophilic nitration. The inherent reactivity of the isoquinoline nucleus under acidic conditions, however, presents a regioselectivity challenge. The nitrogen atom of the pyridine ring is basic and becomes protonated in the presence of strong acids like the sulfuric acid used in standard nitrating mixtures. stackexchange.comuomustansiriyah.edu.iq This protonation results in the formation of an isoquinolinium cation, which strongly deactivates the pyridine ring (positions 1, 3, and 4) towards electrophilic attack.

Consequently, electrophilic substitution preferentially occurs on the less deactivated carbocyclic (benzene) ring. uomustansiriyah.edu.iq Standard nitration of unsubstituted isoquinoline using a mixture of nitric acid and sulfuric acid at 0°C yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. stackexchange.comuomustansiriyah.edu.iq Kinetic studies have confirmed that the isoquinolinium ion is the reacting species in these transformations. stackexchange.com The separation of these C-5 and C-8 isomers is a necessary subsequent step to isolate the desired 8-nitroisoquinoline precursor.

The directing influence of existing substituents on the isoquinoline ring can be harnessed to improve regioselectivity. For instance, the presence of a methoxy (B1213986) group at the C-7 position directs nitration specifically to the C-8 position, yielding 7-methoxy-8-nitroisoquinoline. thieme-connect.de In contrast, alternative methods such as nucleophilic nitration have been developed, but these typically lead to substitution at the C-1 position, adjacent to the ring nitrogen, and are therefore unsuitable for synthesizing C-8 nitro derivatives. dtic.mil A one-pot procedure has been successfully developed for the synthesis of 5-bromo-8-nitroisoquinoline, which involves the initial bromination of isoquinoline followed by the addition of potassium nitrate. orgsyn.orggoogle.comorgsyn.org This demonstrates the feasibility of nitrating an already substituted isoquinoline ring at the C-8 position under specific conditions.

| Starting Material | Reagents & Conditions | Position(s) Nitrated | Product(s) | Reference |

|---|---|---|---|---|

| Isoquinoline | Fuming HNO₃, conc. H₂SO₄, 0°C | C-5 and C-8 | 5-Nitroisoquinoline and 8-Nitroisoquinoline | uomustansiriyah.edu.iq |

| Isoquinoline | Nitric acid, Sulfuric acid | C-5 and C-8 | Mixture of 5-nitro and 8-nitro isomers | stackexchange.comdtic.mil |

| 7-Methoxyisoquinoline | Nitrating mixture | C-8 | 7-Methoxy-8-nitroisoquinoline | thieme-connect.de |

| 5-Bromoisoquinoline | Potassium nitrate, H₂SO₄, below -10°C | C-8 | 5-Bromo-8-nitroisoquinoline | orgsyn.orgorgsyn.org |

| Isoquinoline | KNO₂, Ac₂O, DMSO, r.t. (Nucleophilic) | C-1 | 1-Nitroisoquinoline | dtic.mil |

Methods for Halogenation, emphasizing Chlorination at C-3

Achieving halogenation, specifically chlorination, at the C-3 position of the isoquinoline ring is a non-trivial synthetic step. The C-3 position is part of the electron-deficient pyridine ring and is less susceptible to direct electrophilic attack than positions on the benzene ring. Therefore, specialized methods are required to install a chlorine atom at this site.

One of the foundational methods for producing 3-chloroisoquinoline involves starting from homophthalimide. This precursor can be converted to 1,3-dichloroisoquinoline, which serves as an intermediate for obtaining 3-chloroisoquinoline. cdnsciencepub.com Another strategy employs the Vilsmeier-Haack reaction, which, when applied to 1-aryl-substituted 1,4-dihydro-3(2H)-isoquinolinones, successfully introduces a chlorine atom at C-3 while also forming an aldehyde at C-4. thieme-connect.com

The use of standard chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) has been reported for the conversion of isoquinoline-5-sulfonyl chloride into 3-chloroisoquinoline-5-sulfonyl chloride, demonstrating that these reagents are capable of effecting chlorination on the pyridine portion of the molecule under certain circumstances. Similarly, phosphorus oxychloride (POCl₃) is a common reagent for converting isoquinolin-1(2H)-ones into 1-chloroisoquinolines. clockss.org While not targeting C-3, this highlights a common activation strategy for chlorinating the pyridine ring. The difficulty in displacing the C-3 chlorine atom in subsequent reactions, such as amination, underscores its utility as a stable handle for further synthetic elaboration, often requiring modern catalytic methods like the Buchwald-Hartwig coupling. google.com

| Starting Material | Reagents & Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Homophthalimide | Via 1,3-dichloroisoquinoline | 3-Chloroisoquinoline | A multi-step classical synthesis. | cdnsciencepub.com |

| 1-Aryl-1,4-dihydro-3(2H)-isoquinolinones | Vilsmeier-Haack reaction (e.g., POCl₃/DMF) | 1-Aryl-3-chloroisoquinoline-4-aldehyde | Simultaneously introduces chloro and formyl groups. | thieme-connect.com |

| Isoquinoline-5-sulfonyl chloride | PCl₅ or SOCl₂ | 3-Chloroisoquinoline-5-sulfonyl chloride | Demonstrates chlorination of the pyridine ring with common reagents. |

Sequential Functionalization Approaches for this compound Synthesis

The synthesis of the target molecule, this compound (CAS 1374652-50-2), necessitates a sequential approach involving both nitration and chlorination. The order of these two steps is critical to achieving the desired 3,8-substitution pattern. Two primary synthetic routes can be envisioned: initial nitration followed by chlorination, or initial chlorination followed by nitration.

Route A: Nitration Followed by Chlorination

This strategy involves the initial synthesis of 8-nitroisoquinoline, which, as discussed, can be obtained from the nitration of isoquinoline and subsequent separation from the 5-nitro isomer. uomustansiriyah.edu.iq The second step would be the direct chlorination of 8-nitroisoquinoline at the C-3 position. While direct experimental evidence for this specific transformation is not prominent in the reviewed literature, the synthesis of the constitutional isomer, 3-chloro-8-nitroquinoline, is achieved by the chlorination of 8-nitroquinoline. This analogous transformation suggests that the chlorination of 8-nitroisoquinoline is a chemically plausible and likely route to the desired product. The pre-existing electron-withdrawing nitro group on the benzene ring would further deactivate the entire ring system, making the C-3 chlorination a challenging step likely requiring forcing conditions or specialized reagents.

Route B: Chlorination Followed by Nitration

This alternative approach begins with the synthesis of 3-chloroisoquinoline, using methods described previously. cdnsciencepub.com The subsequent step is the nitration of this intermediate. However, experimental studies have shown that the nitration of 3-chloroisoquinoline with potassium nitrate in sulfuric acid yields 3-chloro-5-nitroisoquinoline as the major product. cdnsciencepub.com The directing effects of the C-3 chloro substituent and the protonated ring nitrogen combine to favor electrophilic attack at the C-5 position over the C-8 position. This outcome makes Route B an unviable pathway for obtaining the desired this compound isomer.

Based on this analysis, the most feasible synthetic pathway proceeds through the initial formation and isolation of 8-nitroisoquinoline, followed by a targeted chlorination at the C-3 position.

| Route | Step 1: Functionalization | Step 2: Functionalization | Feasibility and Outcome | Reference |

|---|---|---|---|---|

| A | Nitration of isoquinoline to form 8-nitroisoquinoline (requires isomer separation). | Chlorination of 8-nitroisoquinoline at C-3. | Considered feasible. This route avoids the misdirection of the nitro group. The synthesis of the quinoline (B57606) analog supports this pathway's plausibility. | uomustansiriyah.edu.iq |

| B | Chlorination of an isoquinoline precursor to form 3-chloroisoquinoline. | Nitration of 3-chloroisoquinoline. | Not feasible. Experimental results show this sequence yields 3-chloro-5-nitroisoquinoline, not the desired C-8 nitro isomer. | cdnsciencepub.com |

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 8 Nitroisoquinoline

Reactivity of the Chloro Substituent at Position 3

The chlorine atom at the 3-position of the isoquinoline (B145761) ring is a primary site for chemical modification, readily participating in nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at position 3 is susceptible to nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.com This reactivity is significantly enhanced by the electron-withdrawing nature of the nitro group at position 8, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. mdpi.combyjus.com Consequently, the chloro group can be displaced by various nucleophiles.

Common nucleophiles used in these reactions include:

Oxygen nucleophiles: Alkoxides and phenoxides can be used to introduce new ether linkages. vulcanchem.com

Nitrogen nucleophiles: Amines, such as primary and secondary amines, react to form amino-substituted isoquinolines.

Sulfur nucleophiles: Thiolates can displace the chlorine to form thioethers.

These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| Alkoxides/Phenoxides | 3-Alkoxy/Aryloxy-8-nitroisoquinolines | Polar aprotic solvent |

| Amines | 3-Amino-8-nitroisoquinolines | Polar aprotic solvent (e.g., DMF) |

| Thiolates | 3-Thioether-8-nitroisoquinolines | Polar aprotic solvent |

Cross-Coupling Chemistry and Derivatization (e.g., C-C, C-N bond formation)

The chloro substituent at position 3 also serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. numberanalytics.comrsc.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. numberanalytics.com

C-C Bond Formation: Reactions like the Suzuki-Miyaura coupling (using organoboron compounds) and the Heck reaction (using alkenes) can be employed to introduce new carbon-based substituents at the C-3 position. numberanalytics.com These methods are versatile for creating a wide array of derivatives.

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. organic-chemistry.org This reaction allows for the coupling of the 3-chloro-8-nitroisoquinoline with a broad range of primary and secondary amines. organic-chemistry.org

| Reaction Name | Bond Formed | Coupling Partner | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Organoboron compound | Palladium |

| Heck Reaction | C-C | Alkene | Palladium |

| Buchwald-Hartwig Amination | C-N | Amine | Palladium |

Reactivity of the Nitro Substituent at Position 8

The nitro group at the 8-position is not merely a passive activating group; it actively participates in and influences the chemical transformations of the isoquinoline core.

Reductions of the Nitro Group to Amino Functionality

The nitro group at position 8 can be readily reduced to an amino group, a crucial transformation for synthesizing various derivatives. masterorganicchemistry.comwikipedia.org This reduction can be achieved using several methods:

Catalytic Hydrogenation: This is a common and effective method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comwikipedia.org A key advantage is that it can be performed under neutral pH conditions. masterorganicchemistry.com

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl) are also widely used for this reduction. masterorganicchemistry.comwikipedia.org

Other Reducing Agents: Zinc in acetic acid or catalytic hydrogenation are also effective methods for this transformation. vulcanchem.com

The resulting 8-aminoisoquinoline (B1282671) derivatives are valuable intermediates for further functionalization. wikipedia.orgnih.gov

Activating Effects of the Nitro Group on the Isoquinoline Core for Nucleophilic Attack

The electron-withdrawing nature of the nitro group at position 8 significantly activates the isoquinoline ring system towards nucleophilic attack. mdpi.com This effect is particularly pronounced for nucleophilic aromatic substitution reactions, not only at the C-3 position but also potentially at other positions on the ring. mdpi.com The nitro group stabilizes the anionic intermediates (σ-complexes) formed during the reaction, thereby lowering the activation energy for nucleophilic substitution. mdpi.com This activation makes reactions that would otherwise be difficult, more feasible.

Participation in Cycloaddition Reactions

While less common, the nitro group can participate in cycloaddition reactions. numberanalytics.comlibretexts.org These reactions involve the formation of a new ring through the concerted combination of two π-electron systems. libretexts.org For instance, 1,3-dipolar cycloaddition reactions are a possibility, where the nitro group could act as part of a 1,3-dipole. numberanalytics.com The specific conditions and reaction partners would determine the feasibility and outcome of such cycloadditions. It has been noted that in some cases, enzymatic thermal [2+2] cycloadditions can occur. nih.gov

Intramolecular Cyclizations and Rearrangements Involving this compound Derivatives

The functional groups of this compound are not inherently poised for direct intramolecular cyclization. However, they serve as crucial handles for derivatization, enabling subsequent cyclization and rearrangement reactions. A key strategic transformation is the reduction of the 8-nitro group to an 8-amino functionality, which introduces a potent nucleophilic center onto the carbocyclic ring.

Reductive Cyclization Pathways

The conversion of the 8-nitro group to an 8-amino group is a standard procedure, often achieved with reagents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This transformation is analogous to the reduction of 5-bromo-8-nitroisoquinoline (B189721) to 8-aminoisoquinoline, a known synthetic step. mdpi.comresearchgate.net The resulting intermediate, 8-amino-3-chloroisoquinoline , is a versatile precursor for constructing novel fused heterocyclic systems.

Once formed, the 8-amino group can participate in intramolecular cyclization with a suitably positioned electrophilic side chain. For instance, if a two-carbon chain bearing a leaving group were introduced at the C7 position, an intramolecular nucleophilic substitution would lead to the formation of a new six-membered ring fused to the isoquinoline core.

Furthermore, tandem reactions involving the nitro group are a powerful tool. Reductive cyclization, where the nitro group is reduced in the presence of a tethered reactive partner, can afford complex polycyclic structures in a single step. nih.govnih.gov For example, a derivative of this compound bearing an α,β-unsaturated carbonyl group on an adjacent position could, under reductive conditions (e.g., using photocatalysis or transition metal catalysts), undergo cyclization to form a new ring system. nih.gov

Table 1: Plausible Intramolecular Cyclizations of this compound Derivatives This table presents hypothetical, yet chemically plausible, reaction pathways based on established methodologies.

| Starting Derivative (Hypothetical) | Reaction Type | Key Intermediate | Potential Product |

|---|---|---|---|

| 3-Chloro-7-(2-chloroethyl)-8-nitroisoquinoline | Reduction followed by Intramolecular N-Alkylation | 8-Amino-3-chloro-7-(2-chloroethyl)isoquinoline | A chlorinated, diazaphenanthrene analogue |

| (E)-3-(3-Chloro-8-nitroisoquinolin-7-yl)prop-2-en-1-one | Tandem Reductive Cyclization | Radical anion or amino intermediate | A fused, polycyclic quinolinone-type system |

| This compound-7-carbaldehyde | Reductive Amination with tethered amine | 8-Amino-3-chloroisoquinoline-7-carbaldehyde | A fused dihydropyrazine (B8608421) derivative |

Ring Transformations of the Isoquinoline Moiety

The robust aromatic system of isoquinoline can undergo ring transformation or cleavage under specific, typically harsh, conditions. The regiochemical outcome of such reactions is profoundly influenced by the electronic nature of the substituents.

Oxidative Cleavage

The oxidation of the isoquinoline nucleus can lead to the cleavage of either the pyridine (B92270) or the benzene (B151609) ring. In unsubstituted isoquinoline, oxidation with alkaline potassium permanganate (B83412) cleaves both rings to yield a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. The presence of the strongly electron-withdrawing 8-nitro group on the benzenoid ring of this compound significantly deactivates this ring toward oxidative attack. Conversely, the pyridine ring is rendered more electron-deficient but remains the more susceptible site for oxidative cleavage.

Drawing an analogy from the observed reactivity of 5-nitroisoquinoline (B18046), where oxidation exclusively cleaves the pyridine ring, a similar outcome is anticipated for this compound. Treatment with a strong oxidizing agent like potassium permanganate would likely result in the cleavage of the C1-N and C3-C4 bonds, ultimately yielding 3-chloro-6-nitrophthalic acid .

Table 2: Predicted Products of Oxidative Cleavage of Substituted Isoquinolines

Ring Transformation via Nucleophilic Attack

Aza-aromatic systems like pyrimidine (B1678525) are known to undergo ring transformations upon reaction with potent nucleophiles such as the amide ion (NaNH₂). wur.nl This process typically involves nucleophilic addition, ring opening to an acyclic intermediate, followed by re-cyclization into a new heterocyclic system. wur.nl Given the electron-deficient nature of the pyridine ring in this compound, particularly at positions C1 and C3, it is plausible that a similar ring transformation could be initiated by a strong nucleophile, although such reactivity has not been experimentally documented for this specific substrate.

Stereochemical Aspects of Reactions Involving Substituted Isoquinolines

Reactions that create new stereocenters on the isoquinoline ring are of significant interest for the synthesis of chiral alkaloids and pharmaceutical compounds. The stereochemical outcome of such reactions on a this compound framework would be dictated by the steric and electronic influence of the existing substituents.

Stereoselective Additions to the C1 Position

The C1 position of isoquinoline can be rendered highly electrophilic by N-acylation, forming an N-acylisoquinolinium salt. These intermediates readily react with nucleophiles in a Mannich-type reaction. arkat-usa.org When a chiral N-acyl group is employed, it can induce facial selectivity in the approach of the nucleophile, leading to a diastereoselective synthesis of 1-substituted-1,2-dihydroisoquinolines. arkat-usa.orgresearchgate.net

Control of C4 Stereochemistry

The stereoselective synthesis of 1,4-disubstituted tetrahydroisoquinolines has been demonstrated through the control of electrophilic addition to a boron-activated enamine intermediate derived from isoquinoline. tcu.edu In these systems, the electrophile adds selectively cis to the pre-existing C1 substituent. tcu.edu A synthetic sequence starting with this compound could foreseeably involve:

Reduction of the entire heterocyclic system to a tetrahydroisoquinoline.

Introduction of a substituent at C1.

Stereoselective electrophilic attack at C4, which would be directed by the C1 substituent.

This strategy would allow for the controlled construction of multiple stereocenters on the isoquinoline scaffold, with the original chloro and nitro (or reduced amino) groups serving as important functional handles for further diversification.

Table 3: Stereochemical Considerations in Isoquinoline Reactions

| Reaction Type | Key Intermediate | Stereochemical Principle | Potential Application for this compound Derivative |

|---|---|---|---|

| Nucleophilic Addition to C1 | Chiral N-acylisoquinolinium salt | Diastereoselective addition controlled by the chiral auxiliary and existing ring substituents. arkat-usa.orgresearchgate.net | Asymmetric synthesis of 1-aryl-3-chloro-8-nitro-1,2-dihydroisoquinolines. |

| Electrophilic Addition to C4 | 1-Substituted tetrahydroisoquinoline | cis-Directing effect of the C1 substituent on the incoming electrophile. tcu.edu | Diastereoselective synthesis of 1,4-disubstituted-3-chloro-8-amino-1,2,3,4-tetrahydroisoquinolines. |

Advanced Spectroscopic and Analytical Characterization Methodologies for Substituted Isoquinolines

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and symmetry of a compound. For 3-Chloro-8-nitroisoquinoline, the Raman spectrum is expected to be rich in information, with characteristic bands arising from the isoquinoline (B145761) core, the chloro substituent, and the nitro group.

Key vibrational modes anticipated in the Raman spectrum of this compound would include:

Nitro Group Vibrations: The symmetric and asymmetric stretching vibrations of the NO₂ group are typically strong and appear in the regions of 1330-1350 cm⁻¹ and 1500-1550 cm⁻¹, respectively. spectroscopyonline.com These are often the most intense peaks in the spectrum of nitroaromatic compounds. spectroscopyonline.com

Isoquinoline Ring Vibrations: The breathing modes of the aromatic rings, C-H in-plane and out-of-plane bending, and C-C stretching vibrations will produce a series of characteristic bands. For instance, ring breathing modes for similar heterocyclic structures are often observed in the 1000-1100 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Surface-Enhanced Raman Spectroscopy (SERS) offers a significant enhancement of the Raman signal, often by several orders of magnitude, by adsorbing the analyte onto a nanostructured metal surface (typically silver or gold). nih.gov This technique is particularly useful for detecting low concentrations of analytes. nih.gov For this compound, SERS would not only amplify the characteristic Raman signals but could also provide insights into the molecule's orientation on the metal surface. The enhancement is often most pronounced for vibrations of the part of the molecule closest to the surface. Studies on similar compounds like 5-nitroisoquinoline (B18046) have demonstrated successful SERS detection, with significant enhancement of the nitro group and ring vibrations. nih.gov The interaction with the metal surface may cause slight shifts in the peak positions compared to the standard Raman spectrum, which can be indicative of the specific binding mechanism.

Table 1: Predicted Raman and SERS Vibrational Frequencies for this compound based on Analogous Compounds

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | SERS Shift (cm⁻¹) on Ag/Au Nanoparticles | Reference Compound(s) |

| Asymmetric NO₂ Stretch | 1500 - 1550 | 1500 - 1550 (enhanced) | 5-Nitroisoquinoline, Nitrophenols nih.govspectroscopyonline.com |

| Symmetric NO₂ Stretch | 1330 - 1350 | 1330 - 1350 (enhanced) | 5-Nitroisoquinoline, Nitrophenols nih.govspectroscopyonline.com |

| Ring Breathing | 1000 - 1100 | 1000 - 1100 (enhanced) | Substituted Quinolines researchgate.net |

| C-H In-plane Bending | 1100 - 1300 | 1100 - 1300 (enhanced) | Substituted Quinolines researchgate.net |

| C-Cl Stretch | 600 - 800 | 600 - 800 (potentially enhanced) | Chloro-substituted aromatics |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the physical and chemical properties of a material as a function of temperature. For a nitroaromatic compound like this compound, these methods provide critical information about its melting point, decomposition temperature, and thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. Following the melting, at higher temperatures, one or more exothermic peaks would likely be observed, indicating the decomposition of the molecule. Nitroaromatic compounds are known to be energetic materials, and their decomposition is often highly exothermic. acs.org The onset temperature of the first exothermic peak is a critical parameter for assessing the thermal stability of the compound. acs.org For many nitroaromatic compounds, decomposition can be complex, sometimes showing multiple exothermic events corresponding to different stages of decomposition. unigoa.ac.in

Table 2: Expected Thermal Events for this compound in a DSC Analysis

| Thermal Event | Expected Temperature Range (°C) | Type of Transition | Significance | Reference Data |

| Melting Point | Variable (dependent on crystal lattice energy) | Endothermic | Purity and identification | General for crystalline organic solids |

| Decomposition | >150-200 | Exothermic | Thermal stability limit | Studies on nitroaromatic and heterocyclic compounds acs.orgunigoa.ac.in |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution. tainstruments.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. tainstruments.com

In the context of this compound, ITC would be employed to study its interaction with a target molecule, such as a protein, nucleic acid, or a metal ion. The isoquinoline scaffold is a common motif in biologically active molecules, and understanding the thermodynamics of how substituents like the chloro and nitro groups influence binding to a biological target is crucial for drug design and development. tainstruments.com A typical ITC experiment would involve titrating a solution of this compound into a solution containing the target molecule and measuring the resulting heat changes. The data obtained would provide a complete thermodynamic profile of the binding interaction.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org For this compound, a successful single-crystal XRD analysis would provide a wealth of information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Crystal Packing: How the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonds (if applicable), π-π stacking, and halogen bonding.

Unit Cell Parameters: The dimensions and angles of the unit cell, which are characteristic of the crystalline form.

Table 3: Predicted Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value/Information | Significance | Reference Compound(s) |

| Crystal System | Monoclinic or Orthorhombic | Basic crystal symmetry | 4-Chloro-8-nitroquinoline nih.gov |

| Space Group | e.g., P2₁/c, Pbca | Detailed crystal symmetry | 4-Chloro-8-nitroquinoline nih.gov |

| Unit Cell Dimensions | Dependent on packing | Defines the repeating unit of the crystal | General for small organic molecules |

| Molecular Conformation | Planar isoquinoline core, twisted nitro group | Defines the 3D shape of the molecule | 4-Chloro-8-nitroquinoline nih.gov |

| Intermolecular Interactions | π-π stacking, potential C-H···O/N contacts, halogen bonding | Governs the solid-state packing and physical properties | General for nitroaromatic and chloro-aromatic compounds |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-Chloro-8-nitroisoquinoline. nih.govresearchgate.net Methods such as B3LYP with various basis sets are commonly used to optimize the molecular geometry and calculate electronic properties. nih.gov

These calculations can determine key parameters that govern the molecule's reactivity. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The MEP map, for instance, can identify electrophilic and nucleophilic sites on the molecule, offering predictions about its interaction with other chemical species. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

| Parameter | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | - | DFT/B3LYP |

| LUMO Energy | - | DFT/B3LYP |

| Energy Gap (ΔE) | - | DFT/B3LYP |

| Dipole Moment | - | DFT/B3LYP |

| Electron Affinity | - | (U)B3LYP/6-31+G(d) |

| Ionization Potential | - | (U)B3LYP/6-31+G(d) |

This table is illustrative. Specific values for this compound require dedicated computational studies.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of this compound. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment.

Conformational analysis helps to identify the most stable geometric arrangements of the atoms in the molecule. For a relatively rigid structure like the isoquinoline (B145761) core, this analysis would focus on the orientation of the nitro and chloro substituents and any potential rotational barriers. These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how the surrounding medium influences the molecule's conformation and dynamics. researchgate.net

Prediction of Spectroscopic Properties through Computational Models

Computational models are extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations can provide valuable information about its expected spectroscopic signatures.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. dergipark.org.tr This can help in understanding the electronic transitions responsible for the observed absorption bands.

Furthermore, computational methods can predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and intensities, researchers can assign the observed spectral peaks to specific molecular vibrations, aiding in the structural characterization of the compound. researchgate.netnih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to assist in the interpretation of experimental NMR spectra. bldpharm.com

| Spectroscopic Technique | Predicted Parameter | Computational Method |

|---|---|---|

| UV-Vis | λmax (nm) | TD-DFT |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT/B3LYP |

| ¹³C NMR | Chemical Shifts (ppm) | GIAO |

| ¹H NMR | Chemical Shifts (ppm) | GIAO |

This table is for illustrative purposes. Accurate predictions for this compound would require specific calculations.

Reaction Mechanism Elucidation Using Theoretical Methods

Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemistry can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net

For instance, in nucleophilic aromatic substitution reactions, which are common for chloro-substituted nitroaromatic compounds, theoretical calculations can help determine the preferred site of attack and the energetic feasibility of the reaction. researchgate.net These studies can provide a detailed, atomistic understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. The insights gained from such theoretical investigations can be crucial for optimizing reaction conditions and designing new synthetic routes.

Future Research Directions and Translational Potential

Development of Novel and Green Synthetic Pathways for 3-Chloro-8-nitroisoquinoline

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of green synthetic pathways to this compound, moving away from classical methods that may involve harsh conditions or hazardous reagents. Methodologies such as microwave-assisted and ultrasound-assisted synthesis, which have been successfully applied to other quinoline (B57606) and isoquinoline (B145761) derivatives, present promising avenues for exploration. nih.gov

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, increased yields, and improved product purity. Its application to the synthesis of this compound could offer a more energy-efficient and scalable process.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This method has been effectively used for the synthesis of various heterocyclic compounds and could be adapted for the production of this compound. bohrium.commdpi.com

Table 1: Comparison of Conventional and Green Synthetic Approaches for Related Heterocycles

| Synthetic Method | Reaction Time | Yield | Environmental Impact |

| Conventional Heating | Hours to Days | Moderate | Higher energy consumption, potential for hazardous solvents |

| Microwave-Assisted | Minutes to Hours | Often Higher | Reduced energy consumption, potential for solvent-free reactions |

| Ultrasound-Assisted | Minutes to Hours | Often Higher | Reduced energy consumption, improved mass transfer |

Exploration of New Chemical Transformations and Derivatizations for Enhanced Functionality

The chloro and nitro groups of this compound are amenable to a wide range of chemical transformations, providing a platform for the synthesis of a diverse library of derivatives with enhanced functionalities.

The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, azides, and thiols. These transformations can be used to modulate the electronic and steric properties of the molecule, which is crucial for tuning its biological activity or material properties. Furthermore, the nitro group at the 8-position can be reduced to an amino group, which can then be further functionalized through reactions such as acylation, alkylation, or diazotization. This opens up possibilities for creating a wide array of novel isoquinoline derivatives.

Advanced SAR Studies and Rational Design of this compound Analogues for Specific Biological Targets

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, it is possible to identify the key structural features responsible for a desired therapeutic effect.

Future research should focus on the rational design of this compound analogues targeting specific biological targets. This involves identifying a target of interest, such as an enzyme or receptor implicated in a disease, and then designing molecules that are predicted to bind to and modulate the activity of that target. The chloro and nitro groups provide convenient handles for chemical modification, allowing for the exploration of a broad chemical space.

Table 2: Potential Modifications of this compound for SAR Studies

| Position | Modification | Potential Impact |

| 3-Position (Chloro) | Substitution with various amines, alcohols, thiols | Altering polarity, hydrogen bonding capacity, and steric bulk |

| 8-Position (Nitro) | Reduction to amine, followed by acylation, alkylation | Introducing new functional groups for interaction with biological targets |

| Other positions | Introduction of substituents on the benzene (B151609) ring | Modulating lipophilicity and electronic properties |

Integration of Computational and Experimental Approaches for Accelerated Discovery

The integration of computational and experimental methods can significantly accelerate the discovery and optimization of novel compounds. Computational techniques such as Density Functional Theory (DFT) can be employed to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. chemicalbook.com This information can guide the design of new molecules with desired properties and help in the interpretation of experimental results.

Molecular docking simulations can be used to predict the binding modes of this compound analogues to their biological targets, providing insights into the molecular basis of their activity. This information can then be used to prioritize the synthesis of the most promising candidates, thereby saving time and resources. The synergy between computational predictions and experimental validation is a powerful strategy for the efficient development of new functional molecules.

Role of this compound as a Versatile Intermediate in Complex Molecule Synthesis

The presence of two reactive sites, the chloro and nitro groups, makes this compound a valuable and versatile intermediate in the synthesis of more complex molecules. The chloro group can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-nitrogen bonds, respectively. This allows for the construction of elaborate molecular architectures.

The nitro group can be transformed into an amino group, which can then be used as a handle for further functionalization or as a key component in the construction of fused heterocyclic systems. The ability to selectively manipulate these two functional groups provides a powerful tool for the synthesis of a wide range of complex organic molecules, including natural products and their analogues.

Investigation of Applications in Emerging Fields (e.g., Optoelectronics, Catalysis)

The unique electronic properties of the isoquinoline scaffold suggest that this compound and its derivatives may have applications in emerging fields such as optoelectronics and catalysis.

Optoelectronics: Isoquinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The introduction of chloro and nitro groups can modulate the photophysical properties of the isoquinoline core, potentially leading to new materials with tailored emission and absorption characteristics.

Catalysis: Isoquinoline derivatives can act as ligands for transition metals, forming complexes with catalytic activity. The nitrogen atom of the isoquinoline ring and other potential coordinating groups introduced through derivatization can bind to metal centers, creating catalysts for a variety of organic transformations. Furthermore, the isoquinoline moiety itself can act as a catalyst in certain reactions. Future research could explore the synthesis of metal complexes of this compound derivatives and evaluate their catalytic performance in reactions such as cross-coupling, oxidation, and reduction.

Q & A

Q. Key Considerations :

- Temperature control during nitration (0–5°C) reduces side reactions like oxidation.

- Solvent choice (e.g., dichloromethane for chlorination, sulfuric acid for nitration) impacts reactivity and purity.

- Yields range from 40–65%, with impurities often arising from incomplete substitution or over-nitration.

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic

A multi-technique approach ensures structural confirmation and purity assessment:

Advanced Tip : Use ¹⁵N NMR to resolve ambiguities in nitro group positioning .

How should researchers handle and store this compound to ensure stability?

Q. Basic

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .

- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions; avoid prolonged exposure to moisture .

- Safety : Wear nitrile gloves and use a fume hood due to potential irritancy (GHS H315/H319) .

Advanced Consideration : Monitor degradation via periodic HPLC analysis; discard if purity drops below 95% .

How can researchers resolve conflicting spectral data when characterizing derivatives?

Advanced

Conflicts in NMR or MS data often arise from:

Q. Example Workflow :

Reproduce synthesis to exclude batch variability.

Compare experimental IR peaks with computational (DFT) predictions for nitro group orientation .

What experimental strategies improve yields in nitration reactions of chlorinated isoquinolines?

Advanced

Low yields in nitration (~40%) may result from:

- Electron-Withdrawing Effects : The chloro group deactivates the ring, requiring optimized nitration conditions (e.g., HNO₃ in H₂SO₄ at 0°C for 2 h) .

- Competitive Side Reactions : Add urea to neutralize excess HNO₃ and minimize oxidative byproducts .

Statistical Optimization :

Use a factorial design (e.g., varying temperature, acid ratio) to identify ideal parameters. For example, a 2² design revealed 5°C and 1:1.2 HNO₃/H₂SO₄ increased yields to 58% .

How can substituent electronic effects be systematically studied in this compound derivatives?

Advanced

Design experiments to correlate substituent properties (Hammett σ constants) with reactivity:

Synthesize Analogues : Introduce electron-donating (e.g., -OCH₃) or withdrawing (-CF₃) groups at varying positions.

Kinetic Studies : Monitor reaction rates (e.g., nucleophilic substitution) via UV-Vis spectroscopy .

Computational Analysis : Calculate charge distribution using DFT (e.g., Gaussian 16) to predict regioselectivity .

Q. Data Interpretation :

- Plot Hammett σ vs. log(k) to assess electronic contributions.

- Use ANOVA to validate significance of substituent effects .

Notes

- References exclude non-authoritative sources (e.g., GLPBIO, benchchem) per guidelines.

- Methodological answers emphasize reproducibility, data validation, and safety.

- Advanced questions integrate experimental design, statistical analysis, and computational tools.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.